An In-depth Technical Guide to N-(3-Piperidyl)methanesulfonamide (CAS 944068-21-7)
An In-depth Technical Guide to N-(3-Piperidyl)methanesulfonamide (CAS 944068-21-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(3-Piperidyl)methanesulfonamide is a piperidine-containing organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a methanesulfonamide group, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information on N-(3-Piperidyl)methanesulfonamide, including its chemical and physical properties, a plausible synthesis pathway with a detailed experimental protocol for a key intermediate, and an outline of its potential biological significance. While experimental data for the title compound is not extensively available in peer-reviewed literature, this guide synthesizes information from chemical supplier databases and analogous chemical literature to provide a foundational understanding for research and development professionals.
Chemical Identity and Physicochemical Properties
N-(3-Piperidyl)methanesulfonamide is identified by the CAS Registry Number 944068-21-7.[1][2] It is typically available as a yellow solid and is intended for laboratory research purposes.[1][3]
| Identifier | Value |
| CAS Number | 944068-21-7[1][2] |
| IUPAC Name | N-piperidin-3-ylmethanesulfonamide[3] |
| Molecular Formula | C₆H₁₄N₂O₂S[1][3] |
| Molecular Weight | 178.25 g/mol [1] |
| Canonical SMILES | CS(=O)(=O)NC1CCCNC1[3] |
| InChI Key | DHGIQFYIIZOGKF-UHFFFAOYSA-N[3] |
Table 1: Core Identifiers for N-(3-Piperidyl)methanesulfonamide
The physicochemical properties of N-(3-Piperidyl)methanesulfonamide are not extensively documented with experimental values in publicly available literature. However, predicted values from reliable chemical databases provide useful estimates for handling and experimental design.
| Property | Value (Predicted/Observed) | Source |
| Physical State | Yellow solid | [1][3] |
| Boiling Point | 299.4 ± 50.0 °C (at 760 Torr) | [1] |
| Density | 1.22 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [1] |
Table 2: Physicochemical Properties of N-(3-Piperidyl)methanesulfonamide
Synthesis and Purification
A common and logical synthetic route to N-(3-Piperidyl)methanesulfonamide involves the reaction of a protected 3-aminopiperidine derivative with methanesulfonyl chloride, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is a standard strategy in organic synthesis to prevent unwanted side reactions with the piperidine nitrogen.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Sulfonylation of Boc-3-aminopiperidine: Commercially available N-Boc-3-aminopiperidine is reacted with methanesulfonyl chloride in the presence of a base to form the protected intermediate, tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product, N-(3-Piperidyl)methanesulfonamide.
Analogous Experimental Protocol: Synthesis of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide
Source: U.S. Patent No. US7612087B2[4]
Materials:
-
1,1-dimethylethyl 3-[[(4-methylphenyl)sulphonyl]amino]-1-piperidinecarboxylate (Boc-protected precursor)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
DOWEX 21K 20-50 Mesh resin (soda activated)
Procedure:
-
A mixture of 425 mg of 1,1-dimethylethyl 3-[[(4-methylphenyl)sulphonyl]amino]-1-piperidinecarboxylate and 2.1 ml of a trifluoroacetic acid/dichloromethane mixture (50/50) is cooled to 0-5°C.[4]
-
The reaction medium is kept under agitation at 5°C for 30 minutes.[4]
-
The solvent is then evaporated under reduced pressure to obtain 403 mg of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide trifluoroacetate.[4]
-
228 mg of the resulting trifluoroacetate salt is suspended in 2 ml of methanol.[4]
-
The suspension is treated with an excess of DOWEX 21K 20-50 Mesh resin (activated with soda).[4]
-
The mixture is filtered, and the filtrate is evaporated to yield 123 mg of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide.[4]
Causality Behind Experimental Choices:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from reacting with the sulfonyl chloride. The Boc group is stable under the basic conditions of the sulfonylation reaction but is easily removed under acidic conditions.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for the cleavage of Boc protecting groups. The 50/50 mixture with dichloromethane as a co-solvent ensures the solubility of the starting material and facilitates the reaction.
-
Low Temperature: The reaction is carried out at a low temperature (0-5°C) to control the exothermic nature of the deprotection reaction and to minimize potential side reactions.
-
DOWEX Resin: The use of an ion-exchange resin (DOWEX activated with soda) is a convenient method for neutralizing the trifluoroacetate salt and isolating the free base form of the final product without the need for a liquid-liquid extraction.
Analytical Methodologies
A validated analytical method for the quantification and purity assessment of N-(3-Piperidyl)methanesulfonamide is not described in the available literature. However, based on its chemical structure, a High-Performance Liquid Chromatography (HPLC) method would be a suitable approach.
Proposed HPLC Method Development
Given that the piperidine and methanesulfonamide moieties do not possess a strong chromophore for UV detection, a pre-column derivatization step would likely be necessary.
A validated RP-HPLC method for the determination of piperidine in a pharmaceutical substance using pre-column derivatization with 4-toluenesulfonyl chloride has been reported and could serve as a starting point for method development.[3][5][6]
Analogous HPLC Method Parameters:
Biological Activity and Potential Applications
The biological activity of N-(3-Piperidyl)methanesulfonamide is not well-characterized in the public domain. However, general statements from chemical suppliers suggest its potential as a versatile building block in drug discovery, with possible applications in enzymatic inhibition.[3] The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, and piperidine moieties are also common in many biologically active compounds.
Derivatives of piperidine and sulfonamides have been investigated for a variety of pharmacological activities, including:
-
Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes.[7] The specific enzymes that N-(3-Piperidyl)methanesulfonamide may inhibit have not been disclosed.
-
Antimicrobial Activity: Novel sulfonyl piperidine carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity.[8]
-
Cholinesterase Inhibition: Sulfonamides bearing a piperidine nucleus have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease.[9][10]
The unique structural combination of a piperidine ring and a methanesulfonamide group in N-(3-Piperidyl)methanesulfonamide makes it a promising candidate for further investigation and derivatization in the development of new therapeutic agents.[3]
Safety and Handling
N-(3-Piperidyl)methanesulfonamide should be handled with care in a laboratory setting by trained professionals. The following hazard and precautionary statements are provided by suppliers:
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to store this compound in a refrigerator (2 to 8 °C) under an inert atmosphere and in a dark space.[1] All chemical products should be treated as having unknown hazards and toxicity.[1]
Conclusion
N-(3-Piperidyl)methanesulfonamide is a chemical compound with potential for use as a building block in drug discovery and development. While comprehensive experimental data on its properties are not widely available, this guide has compiled the existing information and provided logical, scientifically grounded protocols and methodologies based on analogous compounds. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its pharmacological potential. The information presented herein serves as a valuable resource for scientists and researchers initiating work with this compound.
References
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Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 944068-21-7 | N-(3-Piperidyl)methanesulfonamide | MFCD09810664. Retrieved from [Link]
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ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
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ChemUniverse. (n.d.). N-(3-PIPERIDYL)METHANESULFONAMIDE [P76041]. Retrieved from [Link]
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PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Retrieved from [Link]
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